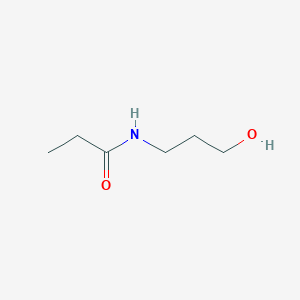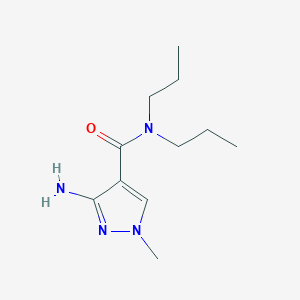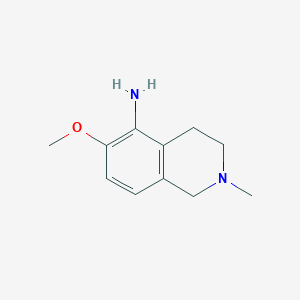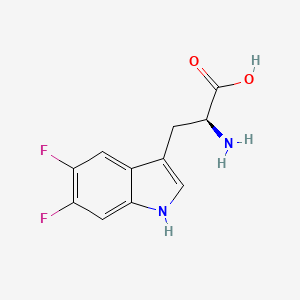
N-(3-hydroxypropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyl group attached to the third carbon of the propyl chain, which is connected to the amide group
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(3-hydroxypropyl)propanamide involves the condensation reaction between propanoic acid and 3-aminopropanol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Amidation Reaction: Another method involves the amidation of 3-hydroxypropylamine with propanoic acid. This reaction can be catalyzed by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to improve the yield and efficiency of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-hydroxypropyl)propanamide can undergo oxidation reactions where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of N-(3-oxopropyl)propanamide.
Reduction: The compound can also undergo reduction reactions, particularly the reduction of the amide group to form the corresponding amine, N-(3-hydroxypropyl)propylamine.
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: N-(3-oxopropyl)propanamide
Reduction: N-(3-hydroxypropyl)propylamine
Substitution: N-(3-halopropyl)propanamide or N-(3-alkoxypropyl)propanamide
科学的研究の応用
Chemistry: N-(3-hydroxypropyl)propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its potential as a building block for the synthesis of biologically active molecules. It can be used to create derivatives that may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In industrial applications, this compound is used as a precursor for the production of polymers, surfactants, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial chemistry.
作用機序
The mechanism of action of N-(3-hydroxypropyl)propanamide depends on its specific application and the target it interacts with. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Propanamide: A simple amide with a similar structure but lacking the hydroxyl group.
N-(2-hydroxyethyl)propanamide: Similar to N-(3-hydroxypropyl)propanamide but with the hydroxyl group attached to the second carbon.
N-(3-hydroxypropyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness: this compound is unique due to the presence of the hydroxyl group on the third carbon of the propyl chain. This structural feature imparts distinct chemical properties, such as increased polarity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
10601-74-8 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC名 |
N-(3-hydroxypropyl)propanamide |
InChI |
InChI=1S/C6H13NO2/c1-2-6(9)7-4-3-5-8/h8H,2-5H2,1H3,(H,7,9) |
InChIキー |
ZSSOONKGCDIKMO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B11741900.png)


![[4-(Piperazin-1-yl)phenyl]boronic acid hydrochloride](/img/structure/B11741922.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741926.png)
![(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11741927.png)
![N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11741931.png)


![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741957.png)
![(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid](/img/structure/B11741958.png)
![(E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B11741962.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741966.png)

